Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions.
Final Esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azepane or tetrahydropyrimidine rings.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic ring or the tetrahydropyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the azepane group.
Methyl 6-(azepan-1-ylmethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the dimethylphenyl group.
Uniqueness
The presence of both the azepane and dimethylphenyl groups in Methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may confer unique biological activities and chemical properties, making it distinct from similar compounds.
Properties
Molecular Formula |
C21H29N3O3 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 6-(azepan-1-ylmethyl)-4-(2,4-dimethylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H29N3O3/c1-14-8-9-16(15(2)12-14)19-18(20(25)27-3)17(22-21(26)23-19)13-24-10-6-4-5-7-11-24/h8-9,12,19H,4-7,10-11,13H2,1-3H3,(H2,22,23,26) |
InChI Key |
NMGCVODKOQPPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCCCC3)C(=O)OC)C |
Origin of Product |
United States |
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